4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one
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Overview
Description
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a cyclohexadienone moiety
Preparation Methods
The synthesis of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acetaldehyde and ammonia.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the phenylhydrazine derivative with the cyclohexadienone moiety under acidic conditions.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclohexadienone moiety to a cyclohexanol derivative.
Scientific Research Applications
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-{2-[4-(2-Iminopyridin-1(2H)-yl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinamide and pyridoxine, have similar structural features but different functional groups and applications.
Phenylhydrazine Derivatives: Compounds like phenylhydrazine and its derivatives share the hydrazine linkage but differ in their overall structure and reactivity.
Cyclohexadienone Derivatives: Compounds such as 2,5-cyclohexadien-1-one have a similar cyclohexadienone moiety but lack the additional functional groups present in this compound.
Properties
CAS No. |
61224-51-9 |
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Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-[[4-(2-iminopyridin-1-yl)phenyl]diazenyl]phenol |
InChI |
InChI=1S/C17H14N4O/c18-17-3-1-2-12-21(17)15-8-4-13(5-9-15)19-20-14-6-10-16(22)11-7-14/h1-12,18,22H |
InChI Key |
XJZUVHRRVIGNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)N(C=C1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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